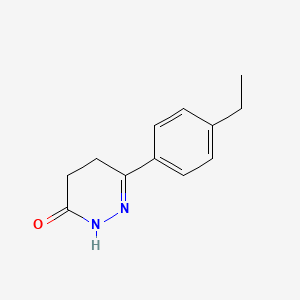

6-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone

Description

Significance of Dihydropyridazinone Scaffolds in Modern Chemical Research

Dihydropyridazinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets. benthamdirect.com This versatility has led to the development of pyridazinone derivatives with a wide spectrum of pharmacological activities. sarpublication.comsarpublication.com

Key therapeutic areas where pyridazinone derivatives have shown promise include:

Cardiovascular Diseases: Many derivatives exhibit cardiotonic (heart muscle strengthening), vasodilatory (blood vessel widening), and antihypertensive properties. sarpublication.comtandfonline.com Some also act as potent inhibitors of platelet aggregation, a key factor in blood clot formation. nih.gov

Anti-inflammatory and Analgesic Effects: Certain pyridazinones have demonstrated significant anti-inflammatory and pain-relieving activities. sarpublication.comnih.gov

Anticancer Activity: The pyridazinone core is found in molecules evaluated for their potential to inhibit cancer cell growth. nih.govresearchgate.net Preclinical studies have shown these compounds can work by inhibiting enzymes necessary for DNA replication. researchgate.net

Antimicrobial and Anticonvulsant Properties: Research has also explored their use as agents against microbial infections and as anticonvulsants. nih.govscielo.br

The broad utility of this scaffold keeps it at the forefront of pharmaceutical research, with numerous patents filed for its application in treating conditions ranging from congestive heart failure to asthma. tandfonline.com

Rationale for Dedicated Academic Investigation of 6-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone

The specific focus on the 6-(4-ethylphenyl) variant stems from the systematic exploration of the 6-aryl-dihydropyridazinone chemical space. nih.govacs.org The rationale for its investigation is built on several key points:

Structure-Activity Relationship (SAR) Studies: A primary goal in medicinal chemistry is to understand how modifying a molecule's structure affects its function. By synthesizing a series of 6-aryl derivatives with different substituents on the phenyl ring (e.g., methyl, chloro, hydroxy, ethyl), researchers can map out the structural requirements for a desired biological effect. tandfonline.comnih.gov The ethyl group provides a unique size and electronic profile compared to other substituents, and its impact on activity is of significant scientific interest.

Therapeutic Potential in Multiple Areas: A study involving a derivative, 6-(4-Ethylphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazine-3(2H)-one, was part of a broader investigation into novel anti-cancer, anti-inflammatory, and antimicrobial agents. tandfonline.com While other compounds in that specific series showed higher activity, the inclusion of the 4-ethylphenyl variant underscores its relevance as a candidate for discovering new therapeutic leads. tandfonline.comtandfonline.comnih.gov

Proven Activity of the Parent Class: The broader class of 6-aryl-4,5-dihydro-3(2H)-pyridazinones has been established as a new category of compounds with potent platelet aggregation inhibiting and hypotensive (blood pressure lowering) activities. nih.gov This provides a strong foundation for investigating every member of this class, including the 4-ethylphenyl derivative, for potentially superior or more specific effects.

Overview of Current Research Trajectories and Gaps for the Compound

Current research on the 6-aryl-dihydropyridazinone class is vibrant, focusing on the synthesis of new analogues and their subsequent biological screening across various disease models. miragenews.comeurekalert.org The primary trajectory is the continued exploration of this scaffold to develop potent and selective agents for cardiovascular diseases and cancer. tandfonline.com

However, specific gaps exist in the literature concerning this compound itself:

Lack of Focused Studies: While the compound is included in larger library syntheses, there is a scarcity of research dedicated solely to elucidating its unique pharmacological profile. tandfonline.com Most studies report its synthesis as part of a series, without a deep dive into its specific properties.

Unexplored Mechanisms of Action: The precise molecular targets and mechanisms through which this specific compound might exert biological effects remain largely uninvestigated.

Comparative Efficacy: There is a need for studies that directly compare the potency and selectivity of the 4-ethylphenyl derivative against other 6-aryl analogues (e.g., 4-methyl, 4-chloro) for activities like cardiotonic, anti-inflammatory, or anticancer effects. This would clarify the specific contribution of the ethyl group.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethylphenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-9-3-5-10(6-4-9)11-7-8-12(15)14-13-11/h3-6H,2,7-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNQDHIBLIKEMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NNC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401693 | |

| Record name | 3(2H)-Pyridazinone, 6-(4-ethylphenyl)-4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55901-91-2 | |

| Record name | 3(2H)-Pyridazinone, 6-(4-ethylphenyl)-4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 6 4 Ethylphenyl 4,5 Dihydro 3 2h Pyridazinone

Established and Novel Synthetic Pathways to the Dihydropyridazinone Core

The construction of the 6-aryl-4,5-dihydropyridazin-3(2H)-one scaffold, the core of the title compound, is well-documented, with primary methods relying on the cyclocondensation of γ-keto acids with hydrazine (B178648). raco.catmdpi.com

Multistep Reaction Sequences and Intermediate Characterization

The most established synthetic route to 6-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone is a two-step process. The synthesis begins with the preparation of a key intermediate, a γ-keto acid, followed by a cyclization reaction.

Step 1: Synthesis of β-(4-ethylbenzoyl)propionic acid

The synthesis initiates with a Friedel-Crafts acylation reaction. Ethylbenzene is acylated with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield the intermediate compound, 4-(4-ethylphenyl)-4-oxobutanoic acid (also known as β-(4-ethylbenzoyl)propionic acid).

Step 2: Cyclocondensation with Hydrazine Hydrate (B1144303)

The prepared γ-keto acid intermediate is then reacted with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent, such as ethanol. raco.cat This reaction proceeds via heating under reflux to induce cyclocondensation, forming the stable six-membered dihydropyridazinone ring and yielding the final product, this compound. raco.catresearchgate.net

Intermediate and Product Characterization

Throughout the synthesis, characterization of the intermediate and the final product is crucial to confirm their structures. Standard analytical techniques are employed:

Infrared (IR) Spectroscopy: Used to identify key functional groups. For the γ-keto acid intermediate, characteristic peaks for the carboxylic acid O-H, ketone C=O, and carboxylic acid C=O stretches would be expected. For the final pyridazinone product, the spectrum would show the presence of an N-H bond and an amide C=O stretch. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, confirming the connectivity and structure of the molecule. nih.govmdpi.com

Mass Spectrometry (MS): Determines the molecular weight of the compounds, confirming their elemental composition. researchgate.netnih.gov

Green Chemistry Approaches and Sustainable Synthetic Strategies

In line with the principles of sustainable chemical manufacturing, green chemistry approaches for the synthesis of the dihydropyridazinone core have been explored. nih.gov These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

One notable development is the synthesis of a dihydropyridazinone scaffold from biomass-derived levulinic acid and hydrazine hydrate. rsc.org This reaction proceeds rapidly in water at room temperature under catalyst-free conditions, achieving a quantitative yield and fulfilling the criteria of a "click reaction". rsc.org While starting from a different keto-acid, this methodology demonstrates the potential for highly efficient and environmentally benign syntheses of the dihydropyridazinone core. Other green approaches include the use of ultrasound-assisted synthesis, which can accelerate reaction times and improve yields. researchgate.net

Mechanistic Elucidation of Key Reaction Steps

The formation of the 6-aryl-4,5-dihydropyridazin-3(2H)-one ring from a γ-keto acid and hydrazine is a classic example of a cyclocondensation reaction. The mechanism can be described in two main stages:

Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon of the ketone group in the γ-keto acid. This is followed by dehydration to form a hydrazone intermediate.

Intramolecular Cyclization (Lactamization): The terminal amino group of the hydrazone intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid group. This intramolecular nucleophilic acyl substitution results in the closure of the six-membered ring and the elimination of a water molecule, forming the thermodynamically stable pyridazinone heterocycle.

Functionalization and Derivatization Strategies for this compound Analogs

The this compound structure possesses several reactive sites, making it an excellent template for chemical derivatization. Functionalization is typically carried out to explore and optimize the compound's properties for various applications, often as part of structure-activity relationship (SAR) studies. benthamdirect.com

Regioselective Modifications of the Pyridazinone Ring

Modifications can be directed to specific positions on the dihydropyridazinone ring, allowing for the synthesis of a diverse library of analogs.

N-2 Position: The secondary amine within the ring is a common site for substitution. N-alkylation can be achieved by reacting the parent pyridazinone with alkyl halides (e.g., ethyl bromoacetate) in the presence of a base. mdpi.comnih.gov The N-H group can also undergo Mannich reactions with formaldehyde (B43269) and a secondary amine to yield N-dialkylaminomethyl derivatives. raco.cat

C-4 Position: The methylene (B1212753) group at the C-4 position, being adjacent to the carbonyl group, is activated. It can undergo condensation reactions with aromatic aldehydes in the presence of a base like sodium ethoxide to introduce an arylidene substituent. raco.cat

Ring Dehydrogenation: The 4,5-dihydro-3(2H)-pyridazinone ring can be oxidized to the corresponding aromatic 3(2H)-pyridazinone. This is often accomplished using reagents such as a bromine/acetic acid mixture. raco.catmdpi.com

Carbonyl Group (C-3 Position): The amide carbonyl can be chemically transformed. A common reaction involves treatment with phosphorus oxychloride (POCl₃) to convert the C-3 carbonyl into a chloro group, yielding a 3-chloropyridazine (B74176) derivative. This chloro-substituted product is a versatile intermediate, as the chlorine atom can be readily displaced by various nucleophiles to introduce a wide range of functional groups. raco.catresearchgate.net

| Position | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-2 | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-substituted pyridazinone | mdpi.comnih.gov |

| N-2 | Mannich Reaction | Formaldehyde, Secondary Amine | N-dialkylaminomethyl derivative | raco.cat |

| C-4 | Condensation | Aromatic aldehyde, Base (e.g., NaOEt) | 4-arylidene pyridazinone | raco.cat |

| C-4, C-5 | Dehydrogenation | Bromine, Acetic Acid | Aromatic pyridazinone | mdpi.com |

| C-3 (Carbonyl) | Chlorination | Phosphorus Oxychloride (POCl₃) | 3-chloropyridazine derivative | raco.catresearchgate.net |

Synthesis of Analogs for Structure-Activity Relationship Studies (SAR)

The synthesis of analogs of a lead compound is a cornerstone of medicinal chemistry, performed to establish a structure-activity relationship (SAR). nih.govnih.gov For the this compound scaffold, SAR studies would involve systematically modifying different parts of the molecule to understand how structural changes influence its molecular interactions.

Key modifications for SAR studies include:

Variation of the C-6 Aryl Substituent: The 4-ethylphenyl group can be replaced with other substituted or unsubstituted aryl or heteroaryl rings. This is achieved by starting the synthesis with the corresponding β-aroylpropionic acid. nih.govnih.gov

Substitution at the N-2 Position: Introducing a variety of substituents at the N-2 position allows for probing the steric and electronic requirements in that region of the molecule. This is typically accomplished by reacting the parent pyridazinone with different electrophiles, such as sulfonyl chlorides or alkyl halides. nih.govnih.gov

Modification of the Pyridazinone Ring: Altering the core heterocycle itself, for instance, by dehydrogenation to the aromatic pyridazinone or by introducing substituents at the C-4 or C-5 positions, provides further insight into the structural requirements for activity. raco.catjscimedcentral.comsarpublication.com

| Modification Site | Synthetic Strategy | Purpose of Modification | Reference |

|---|---|---|---|

| C-6 Aryl Group | Use of different β-aroylpropionic acids in the initial synthesis. | To explore the effect of different electronic and steric properties of the C-6 substituent. | nih.govnih.gov |

| N-2 Amide | Alkylation, acylation, or sulfonylation of the N-H group. | To investigate the role of the N-2 substituent as a hydrogen bond donor/acceptor and to explore the surrounding space. | nih.govnih.govnih.gov |

| C-4 Position | Condensation with various aldehydes. | To introduce conformational constraints and additional interaction points. | raco.cat |

| Pyridazinone Core | Dehydrogenation of the dihydropyridazinone ring. | To assess the importance of the saturated vs. aromatic nature of the heterocyclic core. | mdpi.com |

Advanced Spectroscopic and Analytical Characterization of 6 4 Ethylphenyl 4,5 Dihydro 3 2h Pyridazinone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of pyridazinone derivatives. Through one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments, a complete assignment of proton and carbon signals can be achieved, confirming the molecular framework. nih.govnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For the 4,5-dihydro-3(2H)-pyridazinone core, the methylene (B1212753) protons at the C4 and C5 positions typically appear as two triplets in the aliphatic region of the spectrum. scielo.brresearchgate.net The protons of the 4-ethylphenyl group exhibit characteristic signals in the aromatic region (as a set of doublets for the A₂B₂ system) and the aliphatic region (a quartet for the methylene protons and a triplet for the methyl protons). The NH proton of the pyridazinone ring usually appears as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and type of carbon atoms in the molecule. The carbonyl carbon (C3) of the pyridazinone ring is typically observed at a downfield chemical shift. rsc.orgcdnsciencepub.com Carbons of the aromatic ring and the heterocyclic ring appear in distinct regions of the spectrum. The chemical shifts of the heterocyclic ring atoms are influenced by the substituents at the N-2 and C-6 positions. nih.govresearchgate.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. nih.gov

2D NMR Spectroscopy: Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed for a complete and unambiguous assignment of all ¹H and ¹³C signals. nih.govnih.govresearchgate.net

COSY (¹H-¹H Correlation Spectroscopy) establishes the connectivity between adjacent protons, for example, between the CH₂ groups at C4 and C5 of the pyridazinone ring and within the ethyl substituent. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of different structural fragments, such as the link between the phenyl ring and the pyridazinone core. nih.govresearchgate.net

**Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 6-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone***

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3 (C=O) | - | ~165-175 |

| C4 (-CH₂-) | ~2.60 (t) | ~27-30 |

| C5 (-CH₂-) | ~3.00 (t) | ~33-36 |

| C6 | - | ~154-156 |

| NH | ~10.5-12.0 (br s) | - |

| C1' (Aromatic) | - | ~128-130 |

| C2', C6' (Aromatic) | ~7.70 (d) | ~128-129 |

| C3', C5' (Aromatic) | ~7.30 (d) | ~127-128 |

| C4' (Aromatic) | - | ~145-148 |

| -CH₂- (Ethyl) | ~2.70 (q) | ~28-29 |

| -CH₃ (Ethyl) | ~1.25 (t) | ~15-16 |

***Note:** Predicted values are based on data for analogous structures reported in the literature. scielo.brresearchgate.netnih.gov Actual values may vary depending on the solvent and experimental conditions.*

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns under ionization. scielo.br

For this compound and its derivatives, electron ionization (EI) mass spectra typically show a prominent molecular ion (M⁺) peak, often representing the base peak, which indicates the high stability of the heterocyclic ring system. researchgate.netjst.go.jp High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula.

The fragmentation patterns observed in the mass spectrum provide valuable structural confirmation. Common fragmentation pathways for pyridazinone derivatives can include:

Loss of small molecules: Elimination of stable neutral molecules such as N₂, CO, or H₂CN₂.

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation for heterocyclic systems, leading to the cleavage of the pyridazinone ring. growingscience.com

Cleavage of substituents: Fragmentation of the side chains attached to the core structure. For the title compound, this would involve the loss of fragments from the ethylphenyl group.

The specific fragmentation pattern is highly dependent on the substitution pattern of the pyridazinone core and the fused rings, if any. researchgate.netgrowingscience.com

**Table 2: Predicted Mass Spectrometry Data for this compound (C₁₂H₁₄N₂O)***

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 202 | Molecular Ion |

| [M - C₂H₅]⁺ | 173 | Loss of ethyl radical |

| [M - N₂H₂]⁺ | 172 | Cleavage of the pyridazinone ring |

| [C₈H₉]⁺ | 105 | 4-ethylphenyl cation |

***Note:** Predicted values are based on the principles of mass spectral fragmentation and data for related compounds. researchgate.netresearchgate.netthesciencein.org*

X-ray Crystallography for Solid-State Structural Determination

For derivatives of 4,5-dihydropyridazin-3(2H)-one, crystallographic studies often reveal that the six-membered dihydropyridazinone ring adopts a non-planar conformation, such as a skew-boat or screw-boat conformation. nih.govnih.gov The dihedral angle between the plane of the pyridazinone ring and any aromatic substituents, like the 4-ethylphenyl group, is a key structural parameter. nih.gov

Furthermore, X-ray analysis elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding and π-π stacking. researchgate.net In many pyridazinone structures, molecules are linked by intermolecular N—H⋯O hydrogen bonds, often forming centrosymmetric dimers. nih.gov

**Table 3: Typical Crystallographic Data for Dihydropyridazinone Derivatives***

| Parameter | Typical Value/Observation |

|---|---|

| Crystal System | Monoclinic or Triclinic mdpi.comgrowingscience.com |

| Space Group | P2₁/c or P-1 mdpi.comresearchgate.netgrowingscience.com |

| Pyridazinone Ring Conformation | Skew-boat or Screw-boat nih.govnih.gov |

| Key Intermolecular Interactions | N—H⋯O hydrogen bonds, C—H⋯π interactions nih.govnih.gov |

***Note:** This data is generalized from published crystal structures of related pyridazinone compounds. nih.govmdpi.comnih.govresearchgate.netgrowingscience.com*

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for the separation, purification, and purity assessment of synthesized pyridazinone derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to determine the purity of the final compound and to monitor the progress of a chemical reaction. mdpi.comresearchgate.net A sample is passed through a column packed with a stationary phase, and its components are separated based on their differential partitioning between the stationary and mobile phases. The purity of the compound is typically determined by the percentage of the total area of the peak of interest relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. The GC separates the components of a mixture, which are then ionized and detected by the MS, providing both retention time data for identification and mass spectra for structural confirmation.

These techniques are crucial in the final stages of synthesis to ensure that the compound is isolated with a high degree of purity, which is essential for subsequent applications. researchgate.netsci-hub.st

Computational and Theoretical Investigations of 6 4 Ethylphenyl 4,5 Dihydro 3 2h Pyridazinone

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of pyridazinone derivatives. mdpi.comresearchgate.net Methods like DFT, often using functionals such as B3LYP with basis sets like 6-31G(d,p) or 6-311G(d,p), are employed to optimize the molecular geometry and calculate various electronic and thermodynamic parameters. materialsciencejournal.orgjocpr.com These calculations provide a foundational understanding of the molecule's stability, electron distribution, and centers of reactivity.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. materialsciencejournal.orgresearchgate.net A smaller energy gap suggests that the molecule is more reactive as it requires less energy to be excited.

For pyridazinone derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl ring system, while the LUMO may be distributed across other parts of the structure. researchgate.net This distribution helps in predicting the sites for electrophilic and nucleophilic attacks.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactive nature. mdpi.comjocpr.com These include chemical hardness (η), which measures resistance to change in electron distribution, and global softness (σ), which is the reciprocal of hardness. Electronegativity (χ) indicates the power of the molecule to attract electrons. jocpr.com Theoretical studies on closely related pyridazinone structures provide representative data for these parameters. mdpi.comnih.gov

| Parameter | Symbol | Formula | Description |

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of the electron cloud. |

| Global Softness | σ | 1 / η | Reciprocal of hardness; indicates a higher tendency to receive electrons. |

| Electronegativity | χ | -(ELUMO + EHOMO) / 2 | The ability of a molecule to attract electrons. |

This table outlines the key parameters derived from Frontier Molecular Orbital analysis used to predict the chemical reactivity of a molecule.

The three-dimensional structure and flexibility of 6-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone are crucial for its interactions with other molecules. Conformational analysis is used to identify the most stable (lowest energy) spatial arrangement of the atoms. Studies on similar pyridazinone structures have shown that the dihydropyridazinone ring can adopt non-planar conformations, such as a skew-boat. nih.gov

Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic movements over time. These simulations provide a dynamic picture of the molecule's behavior and the stability of its conformations in different environments. When studying the interaction of a ligand with a protein, MD simulations can assess the stability of the ligand-receptor complex, monitoring fluctuations and changes in the binding pose over a set period, often on the nanosecond scale. mdpi.com

Molecular Modeling and Docking Studies (Purely In Silico Interactions)

Molecular modeling, and specifically docking, are powerful in silico techniques used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a larger molecule, typically a protein or enzyme. wjarr.comrjptonline.org This approach is fundamental in structure-based drug design, allowing researchers to screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing. wjarr.comresearchgate.net For pyridazinone derivatives, docking studies have been performed to investigate their potential as various therapeutic agents. wjarr.comamazonaws.com

The molecular docking process involves several steps. First, the three-dimensional structures of the target protein and the ligand are prepared. For the protein, this often involves removing water molecules and co-crystallized ligands from the structure obtained from a database like the Protein Data Bank (PDB). wjarr.com The ligand, this compound, would be built and its energy minimized.

Using software such as AutoDock Vina or PyRx, the ligand is then placed into the defined binding site of the protein. rjptonline.orgresearchgate.netamazonaws.com The software's algorithm samples numerous possible conformations and orientations (poses) of the ligand within the site and scores them based on a scoring function. This function estimates the binding affinity, typically reported in kcal/mol, where a more negative value indicates a stronger predicted interaction.

The analysis of the best-scoring pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex. nih.gov The pyridazine (B1198779) ring itself is known to participate in hydrogen bonding and π-π stacking. nih.gov

| Target Protein (PDB ID) | Therapeutic Area | Binding Affinity (kcal/mol) of Representative Pyridazinone Derivatives | Key Interacting Residues (Example) | Reference |

| Human Cytosolic Branched Chain Aminotransferase | Anticonvulsant | -6.2 to -8.5 | TYR, ASN, GLU | researchgate.net |

| Lanosterol 14-alpha demethylase (5TZ1) | Antifungal | -7.0 to -9.1 | TYR, HIS, MET | wjarr.com |

| DNA Gyrase (1JXA) | Antibacterial | -6.5 to -8.8 | ASP, GLY, ARG | wjarr.com |

This table presents representative docking results for various dihydropyridazin-3(2H)-one derivatives against different biological targets, illustrating the application of in silico methods to predict binding affinity and potential therapeutic relevance.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For a series of related compounds, such as substituted 6-phenyl-4,5-dihydropyridazinones, a QSAR model can be developed to predict the activity of new, unsynthesized analogues.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule, including its physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological features. researchgate.net Software like Molinspiration or PaDEL can be used to compute these descriptors. rjptonline.orgresearchgate.net A statistical model is then built to correlate these descriptors with the observed biological activity.

These models are often guided by principles like Lipinski's Rule of Five, which uses descriptors such as molecular weight, logP, and the number of hydrogen bond donors and acceptors to assess the "drug-likeness" and potential oral bioavailability of a compound. researchgate.net A validated QSAR model can be a valuable tool for optimizing the structure of this compound to enhance a desired biological effect.

| Descriptor | Definition | Importance in QSAR |

| LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a compound. | Influences absorption, distribution, and membrane permeability. |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Affects diffusion and bioavailability. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms (usually oxygens, nitrogens) in a molecule. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Number of H-Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | Crucial for molecular recognition and binding to target proteins. |

| Number of H-Bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | Essential for forming hydrogen bonds with biological targets. |

| Number of Rotatable Bonds | The count of single bonds that allow free rotation. | Relates to conformational flexibility and binding entropy. |

This table lists common molecular descriptors used in QSAR studies to correlate a compound's structure with its biological activity and predict its pharmacokinetic properties.

Molecular and Biochemical Modulations of 6 4 Ethylphenyl 4,5 Dihydro 3 2h Pyridazinone in Vitro Cell Free Systems

Enzyme Inhibition and Activation Profiling (Using Cell-Free Extracts or Recombinant Proteins)

The pyridazinone scaffold is a well-established pharmacophore known to interact with various enzymes. Studies on structurally related analogues suggest that 6-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone could potentially exhibit inhibitory activity against several key enzyme families in cell-free assays.

Phosphodiesterases (PDEs): Numerous pyridazinone derivatives have been identified as potent inhibitors of phosphodiesterases, particularly PDE3 and PDE4. nih.govnih.gov PDE enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes in a cell-free system using recombinant proteins would lead to an increase in the concentration of these second messengers. The positive inotropic and vasodilatory effects observed in many pyridazinone compounds are often attributed to PDE3 inhibition. nih.govsarpublication.com

Cyclooxygenases (COX): The anti-inflammatory properties of some pyridazinone derivatives have been linked to their ability to inhibit COX enzymes (COX-1 and COX-2). sarpublication.com In a cell-free enzymatic assay, this inhibition would be measured by a decrease in the production of prostaglandins from arachidonic acid. Certain derivatives have shown selectivity for COX-2, which is a desirable trait for anti-inflammatory agents. sarpublication.commdpi.com

Vascular Adhesion Protein-1 (VAP-1): Novel pyridazinone inhibitors have been developed that show potent and specific activity against VAP-1, a primary amine oxidase involved in inflammatory processes. nih.gov In vitro assays with recombinant VAP-1 demonstrated that these compounds could achieve inhibition with IC50 values in the nanomolar range. nih.gov

Aldose Reductase (AR): The pyridazinone structure has also been explored for its potential to inhibit aldose reductase, an enzyme implicated in the diabetic complications. wu.ac.th Cell-free assays using purified AR would be employed to quantify the inhibitory potential of compounds like this compound.

Table 1: Potential Enzyme Targets for this compound Based on Scaffold Activity

| Enzyme Target | Potential Effect | Class of Compound Studied |

|---|---|---|

| Phosphodiesterase 3 (PDE3) | Inhibition | Tricyclic & Monocyclic Pyridazinones nih.govsarpublication.com |

| Phosphodiesterase 4 (PDE4) | Inhibition | Pyridazinone-indole derivatives nih.gov |

| Cyclooxygenase-2 (COX-2) | Selective Inhibition | Vicinally disubstituted pyridazinones sarpublication.commdpi.com |

| Vascular Adhesion Protein-1 (VAP-1) | Inhibition | 5-substituted pyridazinones nih.gov |

Receptor Binding Assays with Isolated Receptors or Membrane Preparations

Receptor binding assays using isolated receptors or purified cell membrane preparations are crucial for determining the affinity and selectivity of a compound for specific targets. While direct binding data for this compound is scarce, studies on related structures suggest potential interactions with certain receptor families.

Formyl Peptide Receptors (FPRs): A library of pyridazinone-like compounds was evaluated for activity as FPR1/FPR2 agonists. mdpi.com These G-protein-coupled receptors are primarily found on inflammatory cells and play a role in chemotaxis. Although the specific series under investigation did not yield potent hits, the scaffold was considered a viable starting point for designing FPR ligands. tandfonline.com

Benzodiazepine Receptors: Due to structural similarities with known ligands, certain tricyclic pyridazinone derivatives were synthesized and evaluated for their binding affinity at the benzodiazepine receptor (a modulatory site on the GABAA receptor) in bovine cortical membranes. nih.gov These studies revealed binding affinities in the micromolar to submicromolar range. nih.gov

Table 2: Potential Receptor Targets for this compound Based on Scaffold Activity

| Receptor Target | Assay System | Class of Compound Studied |

|---|---|---|

| Formyl Peptide Receptors (FPR1/FPR2) | Cell-based functional assays | Diverse pyridazinone library mdpi.comtandfonline.com |

Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Direct biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding kinetics and thermodynamics. Such studies have not been specifically reported for this compound. However, computational molecular docking studies on related pyridazinones offer valuable insights into the potential binding modes.

For instance, docking studies of pyridazinone-based inhibitors with the PDE4B enzyme have shown that the planar pyridazinone scaffold fits well into the hydrophobic active site pocket. nih.gov Key interactions often involve:

Hydrogen Bonding: The lactam moiety of the pyridazinone ring is a common hydrogen bond donor and acceptor.

Hydrophobic Interactions: The aryl group at the 6-position (the ethylphenyl group in this case) typically engages in hydrophobic interactions within the target's binding pocket, contributing significantly to affinity and selectivity. nih.gov

π-π Stacking: Aromatic rings on both the ligand and protein can interact via π-π stacking.

Molecular dynamics simulations performed on pyridazinone analogues targeting aspartate aminotransferase have been used to confirm the stability of the ligand within the binding pocket over time. tandfonline.com These computational approaches suggest that this compound likely forms stable complexes with its protein targets through a combination of these interactions.

Elucidation of Biochemical Pathway Perturbations in Cell-Free Environments

By modulating the activity of key enzymes, this compound has the potential to perturb specific biochemical pathways in cell-free environments.

Cyclic Nucleotide Signaling: Through the potential inhibition of PDEs, the compound could directly alter the balance of cAMP and cGMP in reconstituted pathway assays. This would affect the downstream activity of protein kinases like Protein Kinase A (PKA) and Protein Kinase G (PKG) in a cell-free system containing the necessary components.

Prostaglandin Biosynthesis: Potential inhibition of COX enzymes would lead to a measurable decrease in the synthesis of prostaglandins and thromboxanes from arachidonic acid in a cell-free system containing microsomal preparations.

Amine Catabolism: If the compound inhibits VAP-1, it would block the oxidative deamination of primary amines in assays containing the purified enzyme and its substrates. nih.gov

Role as a Chemical Probe in In Vitro Biological Systems

A chemical probe is a small molecule used to study the function of a specific protein or pathway. Based on the activities of its chemical class, this compound could potentially be developed into a chemical probe.

For this to be realized, the compound would first need to be rigorously characterized in cell-free systems to confirm its primary molecular target(s) and establish its potency and selectivity against a panel of related enzymes or receptors. If it were found to be a potent and selective inhibitor of a particular enzyme, for example, a specific PDE isoform, it could then be used in in vitro experiments to:

Elucidate the role of that specific enzyme in a reconstructed biochemical cascade.

Validate other small molecules as potential inhibitors in competitive binding or activity assays.

Study the structure-activity relationships of the pyridazinone scaffold to design even more potent and selective modulators.

Advanced Research Applications of 6 4 Ethylphenyl 4,5 Dihydro 3 2h Pyridazinone

Development as a Chemical Probe or Research Tool

The inherent spectroscopic properties of the pyridazinone scaffold make it an attractive candidate for the development of chemical probes. These tools are crucial for visualizing and understanding complex biological processes at a molecular level.

While direct studies on the fluorescent properties of 6-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone are not extensively documented, the broader class of pyridazinone derivatives has shown significant promise as fluorophores. The core structure's ability to be chemically modified allows for the fine-tuning of its photophysical properties, such as absorption and emission wavelengths. For instance, the introduction of different aryl groups at the 6-position can modulate the electron density and conformational flexibility of the molecule, which in turn influences its fluorescent behavior. It is hypothesized that the 4-ethylphenyl group in the target compound could contribute to favorable stacking interactions and enhance quantum yields, a desirable characteristic for fluorescent probes used in cellular imaging.

The general approach to developing such probes involves conjugating the pyridazinone core to a targeting moiety that can specifically bind to a biomolecule or cellular structure of interest. The pyridazinone's fluorescence then acts as a reporter, allowing for the visualization of the target's location and dynamics within a cellular environment under a microscope.

Potential in Materials Science and Engineering

The exploration of novel organic molecules for applications in materials science is a rapidly growing field. The structural rigidity and potential for intermolecular interactions make pyridazinone derivatives, including this compound, interesting candidates for the development of new materials with unique optical and electronic properties.

The development of luminescent materials is critical for technologies such as organic light-emitting diodes (OLEDs) and sensors. The photophysical properties of pyridazinone derivatives suggest their potential utility in this area. Studies on related compounds have shown that the pyridazinone ring system can participate in intramolecular charge transfer (ICT) transitions, which are often associated with strong luminescence. The 4-ethylphenyl substituent could play a role in enhancing these properties through its electron-donating nature and its influence on the molecular packing in the solid state.

| Property | General Observation in 6-Aryl-Pyridazinone Derivatives | Potential Influence of 4-Ethylphenyl Group |

| Fluorescence | Capable of fluorescence, tunable by substitution. | May enhance quantum yield and influence emission wavelength. |

| Solvatochromism | Emission wavelength can be sensitive to solvent polarity. | The ethyl group may slightly alter the response to solvent polarity. |

| Solid-State Emission | Dependent on molecular packing and intermolecular interactions. | The ethyl group can affect crystal packing, potentially leading to aggregation-induced emission (AIE) or quenching. |

Applications in Analytical Chemistry (e.g., as Reference Standards, in Assay Development)

In analytical chemistry, well-characterized and pure compounds are essential as reference standards for the quantification of analytes and for the development of new analytical methods. Given that this compound can be synthesized and purified to a high degree, it has the potential to serve as a reference standard. raco.cat This would be particularly relevant in studies involving the analysis of a series of related pyridazinone derivatives, for example, in metabolic studies or in the quality control of combinatorial libraries.

Furthermore, its distinct chemical structure could be exploited in the development of specific assays. For instance, it could be used as a non-active control compound in high-throughput screening campaigns aimed at identifying biologically active pyridazinone derivatives.

Utility as a Synthetic Intermediate for Complex Molecular Architectures

The 4,5-dihydro-3(2H)-pyridazinone ring is a versatile scaffold that can be chemically modified at several positions, making it a valuable synthetic intermediate. raco.catscholarsresearchlibrary.com The presence of the N-H group allows for alkylation or acylation, while the carbonyl group and the adjacent double bond offer sites for various chemical transformations.

The 4-ethylphenyl group at the 6-position provides a handle for further functionalization through electrophilic aromatic substitution on the phenyl ring, although the positions would be directed by the ethyl group. The core structure can serve as a building block for the synthesis of more complex heterocyclic systems with potential applications in medicinal chemistry and materials science. mdpi.com For example, the pyridazinone ring can be a precursor to other nitrogen-containing heterocycles through ring-opening and rearrangement reactions.

Future Directions and Emerging Research Avenues for 6 4 Ethylphenyl 4,5 Dihydro 3 2h Pyridazinone Studies

Exploration of Unconventional Synthetic Methodologies

The conventional synthesis of pyridazinone derivatives, while effective, often involves multi-step processes with potential environmental drawbacks. Future research is poised to pivot towards more sophisticated and sustainable synthetic methods that offer higher efficiency, selectivity, and reduced environmental impact.

Photocatalysis: Visible-light photocatalysis is emerging as a powerful and green tool for the synthesis of heterocyclic compounds. nih.govepa.gov This strategy can generate reactive intermediates under mild conditions, potentially enabling new, more direct routes to the 6-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone core and its functionalized analogues. nih.govepa.gov The use of low-energy photons as a controllable energy source aligns with the principles of green chemistry. criver.com

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and easier scalability. researchgate.netsarpublication.com Implementing flow processes for the synthesis of this pyridazinone derivative could lead to higher yields, reduced reaction times, and minimized waste generation. researchgate.netsarpublication.com This technology is particularly suited for handling hazardous reagents and reactions that are highly exothermic. researchgate.net

Mechanochemistry and Microwave-Assisted Synthesis: Green chemistry techniques such as solvent-free mechanochemical grinding and microwave irradiation are being increasingly applied to the synthesis of pyridazinone derivatives. nih.govresearchgate.net These methods can significantly reduce reaction times, energy consumption, and the use of hazardous solvents, offering a more sustainable pathway for producing this compound. nih.govresearchgate.netekb.eg

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. nih.govmdpi.com For this compound, these computational tools offer the potential to rapidly explore vast chemical spaces and predict the properties of novel derivatives.

Future research will likely involve:

Generative Models: Using generative AI to design novel pyridazinone analogues with optimized properties, such as enhanced target affinity or improved pharmacokinetic profiles. nih.govacm.org These models can learn the underlying chemical rules from large datasets to propose new, patentable molecules. acm.orgpharma-iq.com

Predictive Modeling (QSAR): Developing and refining Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new derivatives before synthesis. nih.govtandfonline.comtandfonline.com This avoids the time-consuming and costly synthesis of inactive compounds. nih.gov

ADMET Prediction: Employing ML algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov This early-stage screening can help prioritize candidates with favorable drug-like properties and reduce late-stage failures. nih.gov

Development of Advanced In Vitro and In Silico Models for Mechanistic Elucidation

Understanding the precise mechanism of action is critical for the therapeutic development of any compound. Future studies on this compound will move beyond traditional models to embrace more sophisticated and human-relevant systems.

Advanced In Vitro Models: There is a growing shift away from simplistic 2D cell cultures and animal models towards more physiologically relevant systems. mdpi.comlek.com Future mechanistic studies could employ:

Organoids and Spheroids: 3D cell cultures that self-organize into structures mimicking human organs, providing a more accurate representation of cellular interactions and responses. mdpi.comlek.comresearchgate.net

Organ-on-a-Chip (OOC) Systems: Microfluidic devices that recreate the microenvironment of human organs, allowing for the study of drug effects in a dynamic, multi-cellular system that can even connect different "organs" (e.g., gut and liver). mdpi.comresearchgate.net These models are crucial for improving the prediction of drug efficacy and toxicity. mdpi.com

Advanced In Silico Models: Computational techniques provide deep insights into molecular interactions that are often inaccessible through experimental methods alone.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when bound to its biological target. nih.govtandfonline.commdpi.com MD simulations can reveal the stability of the ligand-protein complex and identify key interactions over time. researchgate.netnih.gov

Pharmacophore and Structure-Based Screening: Using computational models to screen large libraries of compounds and identify potential new biological targets for the pyridazinone scaffold, a process known as drug repurposing. nih.govscienceopen.com

Sustainability Considerations in Synthesis and Lifecycle of the Compound

The pharmaceutical industry is increasingly focusing on sustainability, moving beyond just "green" synthesis to consider the entire lifecycle of a chemical compound. unibo.it Future research on this compound will need to incorporate a holistic approach to environmental impact.

Green Chemistry Metrics: The efficiency of synthetic routes will be evaluated using a suite of green metrics beyond simple percentage yield. nih.gov These include:

Atom Economy (AE): Measures the efficiency of a reaction in converting reactant atoms to the desired product. jocpr.comrsc.org

Process Mass Intensity (PMI): Calculates the ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the final product, providing a broader view of waste generation. unibo.itmdpi.com

E-Factor: Quantifies the total waste produced per kilogram of product. nih.gov

Life Cycle Assessment (LCA): A comprehensive "cradle-to-gate" or "cradle-to-grave" analysis will be essential. epa.govresearchgate.net LCA evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction and manufacturing to use and final disposal. epa.govresearchgate.neteemj.eu This approach identifies the main sources of environmental burden, such as energy consumption and solvent use, allowing for targeted process optimization. epa.govresearchgate.net The production of active pharmaceutical ingredients (APIs) has been found to have significantly higher environmental impacts compared to basic chemical production on a kilogram-per-kilogram basis. epa.gov

Q & A

Q. What synthetic strategies are commonly employed to prepare 6-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives?

The synthesis typically involves Friedel-Crafts acylation of substituted anilines with succinic anhydride, followed by cyclization using hydrazine derivatives. For example, 6-(4-aminophenyl) precursors are synthesized via Friedel-Crafts reactions, and subsequent modifications (e.g., alkylation, acylation) introduce ethyl or other substituents at the phenyl ring . Key intermediates are characterized via NMR and mass spectrometry to confirm structural integrity .

Q. How are structural modifications at the phenyl ring and pyridazinone core evaluated for biological activity?

Systematic SAR studies involve introducing substituents (e.g., methyl, chloro, acyl groups) at the phenyl ring and pyridazinone core. For example:

- Electron-withdrawing groups (e.g., Cl) at the para position enhance PDE III inhibition and platelet aggregation suppression .

- Methyl groups at the 5-position of the pyridazinone ring improve inotropic activity by 2-fold compared to pimobendan . Quantitative structure-activity relationship (QSAR) models correlate substituent hydrophobicity (e.g., Van der Waals volume) with antiplatelet and hypotensive effects .

Q. What in vitro assays are used to assess PDE III inhibition and cardiotonic activity?

- PDE III inhibition : Guinea pig cardiac PDE III is isolated, and enzyme activity is measured via radioisotopic assays using cAMP as a substrate. IC₅₀ values are calculated for derivatives like CI-930 (IC₅₀ = 0.6 µM) .

- Cardiotonic activity : Isolated rat atria are used to measure increases in contractile force. Compounds such as MCI-154 show ED₅₀ values 10-fold lower than amrinone .

Q. How is platelet aggregation inhibition quantified for these derivatives?

ADP- or collagen-induced platelet aggregation in human or rat platelet-rich plasma is measured using turbidimetric assays. For example, compounds like 6-(4-acylaminophenyl) derivatives show 40-fold higher inhibition than aspirin, with IC₅₀ values in the nanomolar range . Ex vivo studies in rats confirm prolonged antiplatelet effects .

Advanced Research Questions

Q. How do molecular docking and pharmacophore modeling optimize PDE III inhibitors?

- Docking studies : Pyridazinone derivatives are docked into PDE III’s catalytic domain (PDB: 1SO2) to identify key interactions (e.g., hydrogen bonding with Gln-237, hydrophobic contacts with Phe-340) .

- Pharmacophore models : 3D models prioritize compounds with (i) a planar pyridazinone core, (ii) hydrophobic aryl substituents, and (iii) hydrogen-bond acceptors at the 4-position. Derivatives with 4-pyridinylamino groups (e.g., MCI-154) align best with these features .

Q. What strategies resolve contradictions in PDE III inhibition data across studies?

Discrepancies (e.g., Abou-Zeid et al.’s inactive compounds vs. active CI-930 derivatives) are addressed by:

- Assay standardization : Ensuring consistent enzyme sources (e.g., human vs. guinea pig PDE III).

- Substituent analysis : Inactive compounds often lack 5-methyl groups or have bulky substituents disrupting the binding pocket .

- Off-target profiling : Testing for cross-reactivity with PDE IV or V to rule out non-specific effects .

Q. How do pharmacokinetic properties influence in vivo efficacy?

- Bioavailability : 5-Methyl derivatives (e.g., CI-930) show improved oral absorption due to reduced first-pass metabolism.

- Half-life : Compounds with hydrophilic groups (e.g., CH₂CH₂OH) exhibit shorter half-lives (1–2 hours) vs. lipophilic analogs (4–6 hours) .

- Tissue distribution : Radiolabeled studies in rats show high cardiac uptake for 6-arylpyridazinones, correlating with in vivo efficacy .

Q. What mechanisms explain dual cardiotonic and vasodilatory activities?

Co-inhibition of PDE III (cardiotonic) and activation of K⁺ channels (vasodilatory) is observed in derivatives like levosimendan. Patch-clamp studies on aortic smooth muscle cells confirm K⁺ current enhancement, while PDE III assays validate cAMP elevation .

Q. How are advanced analogs designed to mitigate β-adrenergic side effects?

- Selective PDE III inhibitors : Derivatives with 4-pyridinylamino groups (e.g., SK&F 95654) avoid β-adrenergic receptor binding, confirmed via radioligand displacement assays .

- Hybrid molecules : Combining pyridazinone with β-blocker moieties (e.g., propranolol analogs) balances inotropy and heart rate control .

Q. What translational challenges arise when moving from rodent to primate models?

- Species-specific PDE III affinity : Human PDE III has a 10-fold lower Km for cAMP than rodent isoforms, requiring dose adjustments.

- Metabolic stability : Cytochrome P450 profiling identifies primates as poor metabolizers of certain methyl derivatives, necessitating structural tweaks .

Methodological Notes

- Key assays : Include enzyme kinetics (Lineweaver-Burk plots), platelet aggregation (Born method), and Langendorff heart perfusion for inotropy .

- Data interpretation : Use multivariate regression to disentangle substituent effects on PDE III vs. antiplatelet activity .

- Advanced tools : Molecular dynamics simulations (AMBER/CHARMM) refine docking predictions for novel analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.